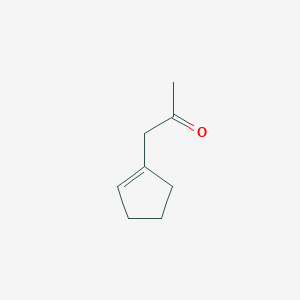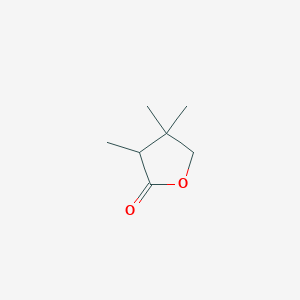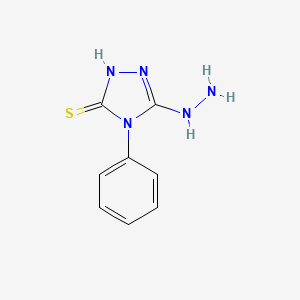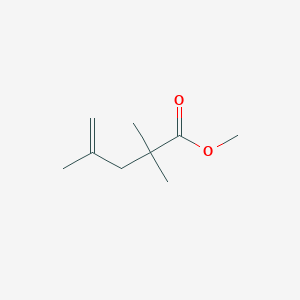
Methyl 2,2,4-trimethylpent-4-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,2,4-trimethylpent-4-enoate is an organic compound with the molecular formula C9H16O2. It is a colorless to yellow liquid that is used in various chemical applications. This compound is known for its unique structure, which includes a methyl ester group and a double bond, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,2,4-trimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2,2,4-trimethylpent-4-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,2,4-trimethylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2,2,4-trimethylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2,4-trimethylpent-4-enoate involves its interaction with various molecular targets. For example, in ester hydrolysis reactions, the compound is cleaved by esterases to produce the corresponding alcohol and acid. The presence of the double bond and ester group allows for diverse reactivity, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
- Methyl 2,2-dimethylpent-4-enoate
- Methyl 3-methylidenecyclobutane-1-carboxylate
- Methyl 1-allylcyclopropanecarboxylate
Comparison: Methyl 2,2,4-trimethylpent-4-enoate is unique due to its specific substitution pattern, which imparts distinct reactivity compared to similar compounds. For instance, the presence of three methyl groups and a double bond in the same molecule provides a combination of steric hindrance and electronic effects that influence its chemical behavior. This makes it particularly useful in selective synthetic transformations where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
methyl 2,2,4-trimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-7(2)6-9(3,4)8(10)11-5/h1,6H2,2-5H3 |
InChI Key |
QGFIBZDCNFCSBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
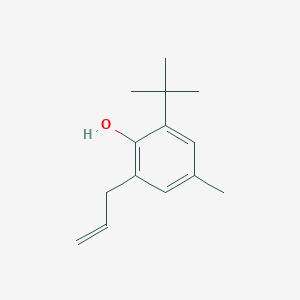
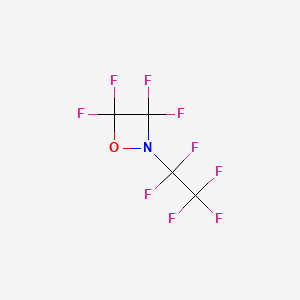
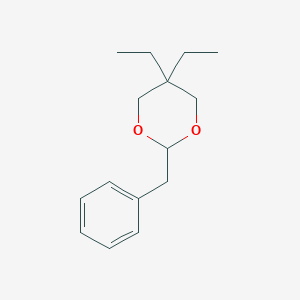
![(1s,3As,3br,5as,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxooctadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14743622.png)
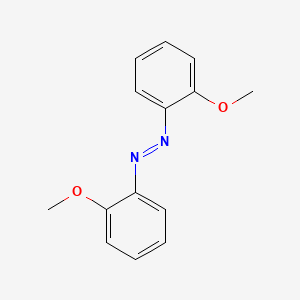
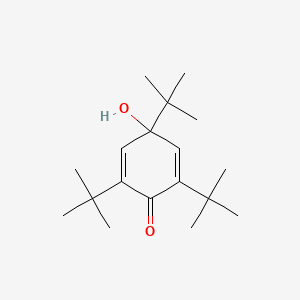
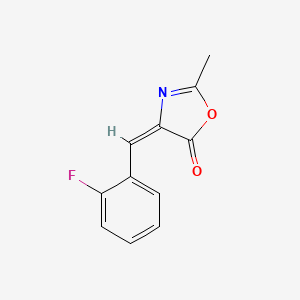

![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)

